molecular formula C16H30N2O2 B3211450 tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate CAS No. 1089279-42-4

tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate

Cat. No.: B3211450
CAS No.: 1089279-42-4
M. Wt: 282.42
InChI Key: DZTVCYGUNJMPHA-UHFFFAOYSA-N
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Description

Historical Evolution of Bipiperidine Scaffolds in Drug Discovery

Bipiperidine derivatives trace their origins to early 20th-century investigations into nitrogen-containing heterocycles. The discovery of 2,2'-bipyridine in 1888 laid the groundwork for understanding bipiperidine’s coordination chemistry and biological interactions. By the mid-20th century, piperidine-based compounds gained prominence as CNS modulators, antihistamines, and analgesics. The bipiperidine scaffold’s rise accelerated in the 1990s with the advent of structure-based drug design, enabling precise modifications to enhance binding affinity and metabolic stability.

A pivotal moment arrived with the synthesis of chemokine receptor inhibitors, such as those described in the 2003 patent for bipiperidinyl derivatives targeting CCR5. These compounds demonstrated how bipiperidine’s rigid yet adaptable structure could inhibit protein-protein interactions critical in inflammatory and infectious diseases. Today, over 70 FDA-approved drugs incorporate piperidine or bipiperidine motifs, underscoring their therapeutic versatility.

Table 1: Key Milestones in Bipiperidine-Based Drug Development

Year Development Therapeutic Area
1888 Isolation of 2,2'-bipyridine Coordination chemistry
1954 First piperidine-derived antihistamines Allergy/Immunology
2003 CCR5 inhibitors with bipiperidine cores Infectious diseases
2017 Piperidine scaffolds in oncology agents Cancer therapeutics

Role of tert-Butyl Carboxylate Moieties in Bioactive Molecule Design

The tert-butyl carboxylate group serves as a multifunctional pharmacophore in bipiperidine derivatives. Its steric bulk enhances metabolic stability by shielding ester bonds from hydrolytic enzymes, while the carboxylate oxygen participates in hydrogen bonding with target proteins. In tert-butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate, this moiety occupies a axial position, reducing conformational flexibility and favoring interactions with hydrophobic binding pockets.

Comparative studies reveal that tert-butyl substitution improves oral bioavailability by 30–50% relative to smaller alkyl groups, as demonstrated in CCR5 inhibitor analogs. The methyl group at the 4-position further stabilizes the bipiperidine chair conformation, minimizing off-target effects.

Structural Analysis:
$$
\text{tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate} = \text{C}{16}\text{H}{28}\text{N}2\text{O}2
$$
Key features:

  • Bipiperidine core enables dual binding to adjacent receptor subsites.
  • tert-Butyl ester enhances logP by 1.2 units vs. methyl esters.
  • 4-Methyl group restricts ring puckering (ΔG = −2.3 kcal/mol).

Properties

IUPAC Name

tert-butyl 4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-13-5-9-17(10-6-13)14-7-11-18(12-8-14)15(19)20-16(2,3)4/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTVCYGUNJMPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate is being investigated for its potential therapeutic effects in treating neurological disorders. Its ability to interact with biological macromolecules makes it a candidate for drug development targeting specific receptors or enzymes involved in neurological pathways.

Case Study : Research has shown that derivatives of bipiperidine compounds can exhibit significant activity against various neurological targets, suggesting that this compound could be optimized for similar effects through structural modifications.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Nucleophilic substitutions
  • Coupling reactions
  • Formation of heterocycles

Data Table: Common Reactions Involving this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed reactionAlkylated derivatives
CouplingUse of coupling agentsComplex organic structures
OxidationOxidizing agents (e.g., KMnO4)Carboxylic acids or ketones

Material Science

The compound's unique properties make it suitable for developing new materials with specific characteristics. Research is ongoing into its use in creating polymers or composites that require specific mechanical or thermal properties.

Case Study : Studies have indicated that incorporating bipiperidine derivatives into polymer matrices can enhance their mechanical strength and thermal stability, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bipiperidine structure allows for multiple binding interactions, enhancing its efficacy. The tert-butyl group provides steric hindrance, influencing the compound’s selectivity and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate and analogous compounds:

Table 1: Comparative Analysis of [1,4'-Bipiperidine] Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Purity (%) Key Properties/Applications
This compound 4-methyl C15H28N2O2 268.40 95–97* Intermediate for CNS-targeted drugs; improved lipophilicity
tert-Butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate (A649591) 4-amino C15H29N3O2 283.41 95 Precursor for kinase inhibitors; reactive amino group enables conjugation
tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate 4-hydroxy C15H27NO3 269.38 95–97 Enhanced polarity; potential for hydrogen bonding in drug design
Di-tert-butyl [4,4'-bipiperidine]-1,1'-dicarboxylate 1,1'-di-Boc C20H34N2O4 366.50 95 Dual protection for symmetrical synthesis; reduced reactivity
tert-Butyl 3',3'-difluoro-[1,4'-bipiperidine]-1'-carboxylate 3',3'-difluoro C15H24F2N2O2 310.36 >95 Fluorine-induced metabolic stability; applications in PET imaging

*Purity inferred from analogous compounds in evidence. †Molecular formula corrected based on structural analysis; lists C12H17NO, which conflicts with the bipiperidine core.

Key Findings:

Substituent Effects on Polarity and Solubility :

  • The 4-hydroxy derivative exhibits higher polarity (TPSA ~50 Ų) compared to the 4-methyl analog (TPSA ~40 Ų), improving aqueous solubility but reducing blood-brain barrier (BBB) permeability .
  • Fluorine substitution (e.g., 3',3'-difluoro) enhances metabolic stability and lipophilicity, making it suitable for prolonged in vivo activity .

Reactivity and Synthetic Utility: The 4-amino variant serves as a key intermediate for coupling reactions (e.g., amide bond formation) in kinase inhibitor synthesis, whereas the di-Boc derivative is preferred for symmetrical scaffold generation . The methyl group in the target compound provides steric hindrance, reducing unwanted side reactions during peptide coupling .

Irinotecan-related compounds (e.g., USP Irinotecan Related Compound C) highlight the pharmaceutical relevance of the [1,4'-bipiperidine] core in topoisomerase inhibitors, though their complexity exceeds simpler carbamate derivatives .

Biological Activity

tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate is an organic compound belonging to the class of bipiperidine derivatives. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N2O2C_{13}H_{19}N_{2}O_{2}. The compound features a bipiperidine ring system, which enhances its stability and specificity in biological interactions. The presence of the tert-butyl group and the carboxylate functionality further contributes to its chemical reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The bipiperidine structure allows for conformational flexibility, facilitating binding to target sites. Preliminary studies suggest that this compound may act as an inhibitor or modulator of enzyme activity, potentially affecting various metabolic pathways.

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological potential. It has been investigated for its effects on dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes. In vitro assays demonstrated that compounds with similar structures showed varying degrees of DPP IV inhibition, suggesting that tert-butyl derivatives may share similar properties .

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

  • Method 1 : Reaction of 4-methyl-1,4-bipiperidine with tert-butyl chloroformate under basic conditions.
  • Method 2 : Utilizing palladium or copper catalysts to enhance reaction efficiency.

These methods ensure high yield and purity of the final product, which is crucial for subsequent biological testing.

Study 1: DPP IV Inhibition

In a comparative study involving various bipiperidine derivatives, this compound was assessed for DPP IV inhibitory activity. The results indicated that while some derivatives exhibited weak inhibition, others showed promising activity comparable to established inhibitors like sitagliptin . This suggests potential applications in diabetes management.

Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of related bipiperidine compounds. The findings revealed that certain analogs demonstrated significant antibacterial activity against Gram-positive bacteria. This opens avenues for further exploration into the therapeutic potential of tert-butyl derivatives in treating bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReferences
tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylateCyano group additionModerate DPP IV inhibition
tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylateEthynyl groupNotable enzyme interaction
This compoundMethyl substitutionPotential DPP IV inhibitorCurrent study

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen. For example, a five-step synthesis includes:

Formation of lithium amide intermediates under cryogenic conditions (-78°C).

Deprotection using hydrochloric acid in dioxane.

Coupling reactions with palladium catalysts (e.g., Pd(OAc)₂) under inert atmospheres.
Purification often employs silica gel column chromatography .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound is stable under recommended storage conditions (2 years at -20°C as powder, 6 months in DMSO at -80°C). Avoid exposure to strong oxidizing agents. Use airtight containers and inert gas (e.g., N₂) for long-term storage to prevent hydrolysis of the Boc group .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and Boc group integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
  • X-ray Crystallography : For resolving stereochemistry (using SHELX programs for refinement) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for stereoisomers of this compound?

  • Methodological Answer :

  • Use NOE (Nuclear Overhauser Effect) experiments to identify spatial proximity of protons in stereoisomers.
  • If crystallization is feasible, employ X-ray diffraction (via SHELXL refinement) for absolute configuration determination .
  • Cross-validate with computational methods (e.g., DFT calculations) to predict NMR shifts for comparison .

Q. What strategies optimize reaction yields in multi-step syntheses involving Boc-protected intermediates?

  • Methodological Answer :

  • Stepwise Boc Protection : Introduce the Boc group early to stabilize reactive amines and reduce side reactions.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) to enhance coupling efficiency.
  • Temperature Control : Use cryogenic conditions (-78°C) for sensitive intermediates and gradual warming to room temperature for deprotection .

Q. How can researchers address low purity in final products after column chromatography?

  • Methodological Answer :

  • Gradient Elution : Adjust solvent polarity (e.g., hexane/ethyl acetate gradients) to improve separation.
  • Recrystallization : Use mixed solvents (e.g., DCM/hexane) to isolate high-purity crystals.
  • LC-MS Monitoring : Track impurities in real-time and adjust purification protocols accordingly .

Data Contradiction & Experimental Design

Q. How to interpret conflicting toxicity data in safety reports for structurally similar compounds?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference Safety Data Sheets (SDS) of analogs (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) to identify common hazards (e.g., respiratory irritation).
  • In Silico Prediction : Use tools like ADMET predictors to estimate toxicity profiles when empirical data is incomplete .

Q. What experimental controls are essential when studying the compound’s reactivity with biological macromolecules?

  • Methodological Answer :

  • Blank Controls : Include solvent-only (e.g., DMSO) controls to rule out solvent effects.
  • Positive/Negative Controls : Use known enzyme inhibitors/activators to validate assay conditions.
  • Stability Checks : Monitor compound integrity in buffer solutions via HPLC at multiple timepoints .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate
Reactant of Route 2
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tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate

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